8-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

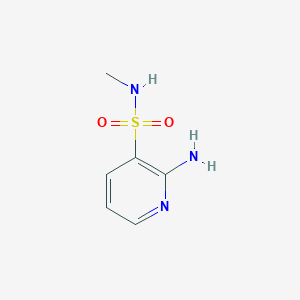

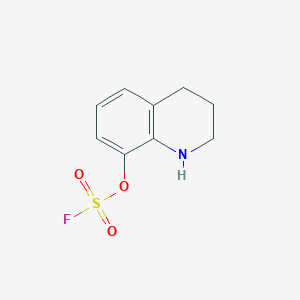

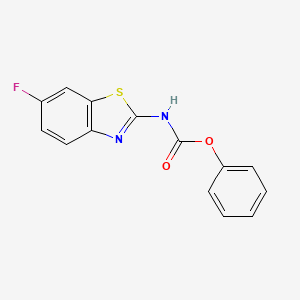

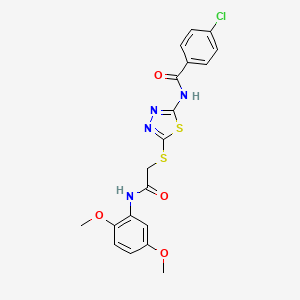

8-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline is a chemical compound with the formula C9H10FNO3S and a molecular weight of 231.24 g/mol .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives often involves domino reactions, which are a series of reactions where the product of one reaction serves as the reactant for the next . For instance, a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU has been reported to synthesize highly substituted 1,2,3,4-tetrahydroquinolines .Molecular Structure Analysis

The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, has been used to determine the precise molecular structures of the conformers of 1,2,3,4-tetrahydroquinoline .Chemical Reactions Analysis

1,2,3,4-Tetrahydroquinoline analogs have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Biochemical Applications

Compounds similar to 8-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline, such as 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, have been investigated for their potential as inhibitors of phenylethanolamine N-methyltransferase (PNMT), a key enzyme in the biosynthesis of the stress hormone epinephrine. These compounds demonstrate significant inhibitory effects, showcasing their potential for therapeutic applications in conditions where modulation of epinephrine synthesis might be beneficial (Grunewald et al., 2006). Additional studies highlight the synthesis and evaluation of derivatives with varied substituents to explore their potency and selectivity for PNMT over other receptors, indicating a meticulous approach to enhancing blood-brain barrier permeability and therapeutic efficacy (Romero et al., 2004).

Materials Science and Photoluminescence

Research on the functionalization of quinoline derivatives has opened new avenues in materials science, particularly in the synthesis of photoluminescent materials. For instance, the modification of 8-hydroxyquinoline (a compound structurally related to this compound) with metal ions like aluminum or zinc has been studied for the development of materials with significant luminescence properties. These complexes find applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors for metal ions, demonstrating the versatility of quinoline derivatives in advanced material applications (Badiei et al., 2011).

Sensing and Detection

The structural framework of 8-hydroxyquinoline has been utilized to design fluorescent probes for the detection of metal ions and anions in various samples, including environmental and biological matrices. These probes exploit the fluorescence quenching or enhancement upon binding with specific analytes, allowing for sensitive and selective detection. Such developments underscore the potential of this compound and its derivatives in creating novel sensors for environmental monitoring, medical diagnostics, and biochemical research (Yu et al., 2016).

Direcciones Futuras

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives, including 8-Fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline, is an active area of research due to their diverse biological activities . Future research may focus on developing more efficient synthetic strategies and exploring their potential applications in medicinal chemistry .

Mecanismo De Acción

Target of Action

It is known that 1,2,3,4-tetrahydroquinolines (thiq), a class of compounds to which our compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiq analogs are known to interact with their targets, leading to changes in cellular processes . The presence of the fluorosulfonyloxy group may further influence these interactions, but specific details are currently unavailable.

Biochemical Pathways

Thiq analogs are known to impact various biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiq analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

Propiedades

IUPAC Name |

8-fluorosulfonyloxy-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3S/c10-15(12,13)14-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNXGBQVECEZOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)OS(=O)(=O)F)NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3-Phenyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![2-chloro-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2770042.png)

![4-(4-chlorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2770044.png)

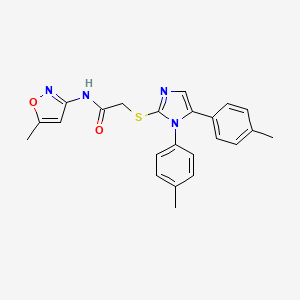

![N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2770046.png)

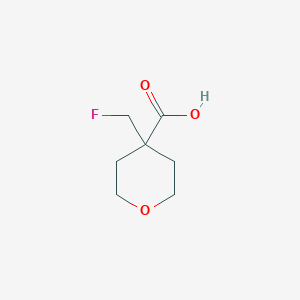

![(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2770047.png)